molecular formula C22H17N5O4 B2914313 Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate CAS No. 2034547-75-4

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Cat. No. B2914313
CAS RN: 2034547-75-4
M. Wt: 415.409
InChI Key: CMOHXPSHFRDFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H17N5O4 and its molecular weight is 415.409. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology Research

This compound has potential applications in cancer research due to its structural similarity to molecules that interact with cellular kinases. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used to treat cancers by preventing cancer cells from growing and dividing .

Drug Design and Development

The presence of a pyrazinyl-oxadiazolyl moiety suggests that this compound could be used as a scaffold for designing new drugs. This structure is often seen in molecules with good binding affinity to various biological targets, making it valuable in the development of new therapeutic agents .

Material Science

Compounds like Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate can be used in material science for the development of organic materials with specific electronic or photonic properties due to their stable heterocyclic frameworks .

Biological Activity Studies

The heterocyclic components of this compound, particularly the oxadiazole and pyrazine rings, are known for a wide range of biological activities. This makes it a candidate for studying antimicrobial, anti-inflammatory, and antiviral properties in biological systems .

Structural Biology

In structural biology, this compound could be used to study protein-ligand interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a suitable probe for understanding the binding mechanisms of small molecules to proteins .

Analytical Chemistry

In analytical chemistry, such compounds can be used as standards or reagents in chromatography and mass spectrometry. Their unique structures allow for easy identification and quantification when analyzing complex biological samples .

properties

IUPAC Name

methyl 4-[[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-30-22(29)15-8-6-14(7-9-15)21(28)25-17-5-3-2-4-16(17)12-19-26-20(27-31-19)18-13-23-10-11-24-18/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHXPSHFRDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

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